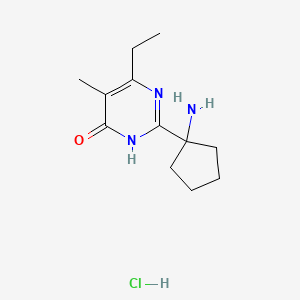

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Description

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class. This compound features a bicyclic core with a cyclopentylamine substituent at position 2, an ethyl group at position 6, and a methyl group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for biochemical assays and formulation studies.

Properties

Molecular Formula |

C12H20ClN3O |

|---|---|

Molecular Weight |

257.76 g/mol |

IUPAC Name |

2-(1-aminocyclopentyl)-4-ethyl-5-methyl-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C12H19N3O.ClH/c1-3-9-8(2)10(16)15-11(14-9)12(13)6-4-5-7-12;/h3-7,13H2,1-2H3,(H,14,15,16);1H |

InChI Key |

NWBYUTPQSORNNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)C2(CCCC2)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a cyclopentylamine derivative, followed by its condensation with ethyl and methyl-substituted pyrimidinone intermediates

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Additionally, purification techniques like crystallization, filtration, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(1-aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride and related DHPM derivatives:

Structural and Functional Insights

- Core Modifications: The target compound shares the DHPM core with 5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one , but its 1-aminocyclopentyl group introduces steric bulk and conformational rigidity. This contrasts with the planar 2-chlorophenyl group in the latter, which facilitates π-π stacking interactions in crystallographic packing .

- Substituent Effects: The ethyl and methyl groups at positions 6 and 5, respectively, may enhance lipophilicity compared to 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride . This could influence membrane permeability in biological systems.

- Salt Forms : The hydrochloride salt of the target compound distinguishes it from neutral analogs like 4-methyl-2,3-dihydro-1-benzofuran-5-amine, improving aqueous solubility for in vitro assays .

Biological Activity

2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic compound belonging to the class of dihydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 227.72 g/mol

Pharmacological Properties

The compound exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- Dihydropyrimidine derivatives have shown significant antimicrobial properties. Research indicates that modifications to the pyrimidine structure can enhance activity against various bacteria and fungi. Specifically, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

- Antitumor Activity :

-

Cardiovascular Effects :

- Dihydropyrimidines are known for their calcium channel blocking properties. They can modulate vascular tone and cardiac contractility, which may be beneficial in treating hypertension and other cardiovascular diseases. The mechanism involves the inhibition of calcium influx through L-type calcium channels .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Calcium Channels : Similar compounds have been shown to block calcium channels, leading to vasodilation and decreased cardiac workload.

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell growth.

Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various dihydropyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Antitumor Activity

Another study focused on the antitumor effects of dihydropyrimidine derivatives showed that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.